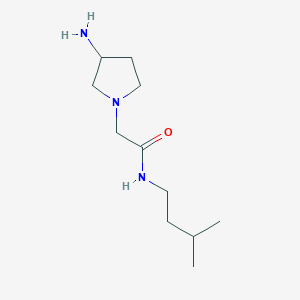
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide
Vue d'ensemble
Description
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is an organic compound that belongs to the class of aminopyrrolidines. It is a white crystalline solid, soluble in water and ethanol. The compound has a molecular weight of 256.35 g/mol and is a derivative of pyrrolidine, a five-membered heterocyclic compound. 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide has a wide range of applications in the field of scientific research, due to its unique properties.
Applications De Recherche Scientifique
Enantioselective Synthesis
A study by Reznikov et al. (2013) developed a new synthetic approach to γ-aminobutyric acid derivatives, showcasing the enantioselective synthesis of related compounds through Ni(II)-catalyzed reactions. This method emphasizes the versatility of such compounds in asymmetric synthesis, potentially useful in the development of pharmaceuticals and research chemicals Reznikov, Golovin, & Klimochkin, 2013.
Novel Synthesis Methods
Vorona et al. (2013) explored novel synthesis methods for 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, highlighting the chemical flexibility and potential application of these compounds in creating biologically active molecules. The detailed synthesis route provides insights into structural modifications and functional applications of similar acetamide derivatives Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013.
Bromodomain Inhibition
Research by Hilton-Proctor et al. (2019) demonstrated the potential of N-methylpyrrolidone, a related compound, as a fragment in bromodomain inhibition. This study suggests that derivatives of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide could serve as leads in the development of new inhibitors targeting protein-protein interactions involved in gene regulation, providing a basis for novel therapeutic strategies Hilton-Proctor, Ilyichova, Zheng, Jennings, Johnstone, Shortt, Mountford, Scanlon, & Thompson, 2019.
Anticonvulsant Applications
A study by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides examined their crystal structure and highlighted their potential as functionalized amino acid anticonvulsants. This research underscores the pharmaceutical relevance of acetamide derivatives in designing drugs with specific neurological targets Camerman, Hempel, Mastropaolo, & Camerman, 2005.
Structural and Molecular Insights
Investigations into the structure and properties of related compounds, like those by Sethusankar et al. (2001, 2002), provide foundational knowledge on the molecular architecture and potential interactions of these compounds. These studies contribute to the broader understanding of acetamide derivatives' role in drug design and development Sethusankar, Thennarasu, Velmurugan, Raj, Fun, & Perumal, 2001; Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)3-5-13-11(15)8-14-6-4-10(12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLFIZVHAAUFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)


![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)